molecular formula C6H4N2O4 B1296883 6-Nitropyridine-2-carboxylic acid CAS No. 26893-68-5

6-Nitropyridine-2-carboxylic acid

Cat. No.: B1296883
CAS No.: 26893-68-5
M. Wt: 168.11 g/mol
InChI Key: MIHFOFLNJIPDRY-UHFFFAOYSA-N
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Description

6-Nitropyridine-2-carboxylic acid, also known as 6-Nitro-2-picolinic acid, is an organic compound with the molecular formula C6H4N2O4. It is a derivative of pyridine, characterized by the presence of a nitro group at the 6-position and a carboxylic acid group at the 2-position of the pyridine ring.

Mechanism of Action

: Bakke, J. M. Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 75(10), 1403–1410 (2003). DOI: 10.1351/pac200375101403

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Nitropyridine-2-carboxylic acid typically involves the nitration of 2-bromopyridine. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases.

Major Products Formed:

    Reduction: 6-Aminopyridine-2-carboxylic acid.

    Substitution: Various substituted pyridine derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

6-Nitropyridine-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

  • 6-Aminopyridine-2-carboxylic acid
  • 6-Methoxypyridine-2-carboxylic acid
  • 6-Bromopyridine-2-carboxylic acid
  • 6-Trifluoromethylpyridine-2-carboxylic acid

Comparison: 6-Nitropyridine-2-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications. In comparison, similar compounds with different substituents (e.g., amino, methoxy, bromo, trifluoromethyl) exhibit distinct reactivity and applications, making this compound a valuable compound in various fields .

Properties

IUPAC Name

6-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-6(10)4-2-1-3-5(7-4)8(11)12/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHFOFLNJIPDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342125
Record name 6-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26893-68-5
Record name 6-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Nitropyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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